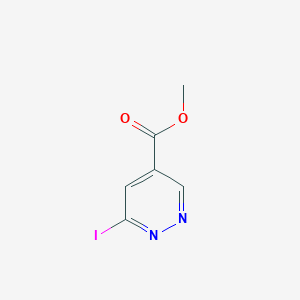

Methyl 6-iodopyridazine-4-carboxylate

Description

Properties

Molecular Formula |

C6H5IN2O2 |

|---|---|

Molecular Weight |

264.02 g/mol |

IUPAC Name |

methyl 6-iodopyridazine-4-carboxylate |

InChI |

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 |

InChI Key |

UTZREAAZTCWXSY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of Methyl 6-Halopyridazine-4-carboxylates: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of methyl 6-halopyridazine-4-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited public data on Methyl 6-iodopyridazine-4-carboxylate, this document will focus on the synthesis, properties, and applications of its close and commercially available analog, Methyl 6-chloropyridazine-4-carboxylate (CAS No: 1093860-48-0)[1][2]. Furthermore, this guide will present a prospective synthesis for the iodo-derivative, grounded in established chemical principles, to empower researchers in the exploration of this novel compound.

Introduction to the 6-Halopyridazine-4-carboxylate Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a halogen at the 6-position and a methyl carboxylate at the 4-position creates a versatile building block for further chemical modifications. The halogen, particularly chlorine or iodine, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further derivatization and modulation of physicochemical properties.

Key Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Methyl 6-chloropyridazine-4-carboxylate | 1093860-48-0 | C₆H₅ClN₂O₂ | 172.57 | 326.9 ± 22.0 (Predicted) | 1.372 ± 0.06 (Predicted) |

| Methyl pyridazine-4-carboxylate | 34231-77-1 | C₆H₆N₂O₂ | 138.12 | - | - |

Data sourced from PubChem and ChemicalBook[1][2][3].

Synthesis of Methyl 6-Halopyridazine-4-carboxylates

The synthesis of the pyridazine core can be achieved through various routes. A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the 6-halo-substituted derivatives, a multi-step synthesis is often required.

Synthesis of Methyl 6-chloropyridazine-4-carboxylate

A patent for the manufacturing of 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid describes a relevant multi-step process that can be adapted[4]. The process involves:

-

Reacting dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.

-

Oxidizing this intermediate to methyl 6-oxo-1H-pyridazine-4-carboxylate.

-

Subsequent chlorination would yield the desired product.

Caption: Plausible synthetic pathway for Methyl 6-chloropyridazine-4-carboxylate.

Prospective Synthesis of Methyl 6-iodopyridazine-4-carboxylate

A viable route to Methyl 6-iodopyridazine-4-carboxylate would likely involve a halogen exchange reaction from the more accessible chloro- or bromo-analogs, or a Sandmeyer-type reaction from an amino precursor.

Experimental Protocol: Iodination via Finkelstein Reaction

This protocol is a prospective method based on established organic chemistry principles.

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 6-chloropyridazine-4-carboxylate (1.0 eq) in anhydrous acetone.

-

Addition of Iodide Source: Add sodium iodide (3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Drying: Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 6-iodopyridazine-4-carboxylate.

Chemical Reactivity and Synthetic Utility

The 6-halopyridazine-4-carboxylate scaffold is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions at the halogenated position.

Cross-Coupling Reactions

The carbon-halogen bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. This is a crucial strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series.

Caption: Utility of Methyl 6-iodopyridazine-4-carboxylate in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridazine ring activates the halogen at the 6-position towards nucleophilic aromatic substitution. This allows for the displacement of the halide by various nucleophiles, such as amines, alcohols, and thiols, providing a direct route to a diverse range of derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Pyridazine derivatives are of significant interest in drug discovery due to their diverse biological activities. The 6-halopyridazine-4-carboxylate scaffold can serve as a key building block for the synthesis of compounds targeting a variety of diseases.

-

Anticancer Agents: The quinazoline scaffold, structurally related to pyridazine, is a well-known pharmacophore in the development of kinase inhibitors for cancer therapy[5]. The ability to functionalize the 6-position of the pyridazine ring allows for the synthesis of libraries of compounds for screening against various kinases.

-

Antiviral and Antimicrobial Agents: Pyrazine derivatives, which are isomers of pyridazines, have shown promise as antiviral agents, for instance, as inhibitors of the Zika virus protease[6]. The 6-iodo substituent on the heterocyclic ring is particularly useful for introducing lipophilic side chains to improve cell wall penetration in the development of antitubercular agents[6].

-

Central Nervous System (CNS) Active Agents: The pyridazine nucleus is a component of several CNS-active drugs. The ability to modulate the substituents on the ring system allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor affinity.

Safety and Handling

As with all laboratory chemicals, Methyl 6-halopyridazine-4-carboxylates should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

The methyl 6-halopyridazine-4-carboxylate scaffold represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While direct information on the iodo-derivative is scarce, its synthesis is feasible through established chemical transformations. The chloro-analog provides a readily available starting point for exploration into this chemical space. The reactivity of the halogen and the ester functionality allows for extensive derivatization, making this scaffold a powerful tool for medicinal chemists in the quest for new and effective drugs.

References

-

J&K Scientific. (2009, July 26). 6-Iodo-pyridine-2-carboxylic acid methyl ester, 98% | 849830-15-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl pyridazine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Zhang, X., et al. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-chloropyridazine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

- European Patent Office. (2015, April 8). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

-

Tradeindia. (n.d.). Methyl 6-iodo-pyridine 302 2542-carboxylate. Retrieved from [Link]

-

MDPI. (2022, November 21). N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

-

University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved from [Link]

Sources

- 1. Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2 | CID 45790080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl6-chloropyridazine-4-carboxylate | 1093860-48-0 [chemicalbook.com]

- 3. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 5. Methyl 6-Iodoquinazoline-4-carboxylate|RUO [benchchem.com]

- 6. Methyl 6-iodopyrazine-2-carboxylate|CAS 1603172-68-4 [benchchem.com]

Methyl 6-iodopyridazine-4-carboxylate chemical structure and properties

Topic: Methyl 6-iodopyridazine-4-carboxylate: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 6-iodopyridazine-4-carboxylate (CAS: 1800399-42-1) is a high-value heterocyclic building block employed primarily in the discovery of kinase inhibitors and immunomodulatory agents. Distinguished by its bifunctional reactivity , the molecule features an electron-deficient pyridazine core with two orthogonal handles: a highly reactive iodide at the C-6 position for transition-metal-catalyzed cross-couplings, and a methyl ester at the C-4 position for acyl substitutions.

This guide details the structural characteristics, validated synthetic protocols, and reactivity profiles of this intermediate, providing researchers with the actionable data required to integrate it into medicinal chemistry campaigns targeting Raf kinases, MALT1, and other oncogenic pathways.

Chemical Identity & Structural Analysis[1][2][3][4]

The pyridazine ring is a 1,2-diazine, characterized by high electron deficiency and a significant dipole moment. The introduction of an iodine atom at C-6 creates a "soft" electrophilic center ideal for oxidative addition by palladium or copper catalysts, while the ester at C-4 renders the ring susceptible to nucleophilic attack, though the iodine is the primary site of functionalization in most catalytic workflows.

| Property | Data |

| IUPAC Name | Methyl 6-iodopyridazine-4-carboxylate |

| CAS Number | 1800399-42-1 |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol |

| SMILES | COC(=O)C1=CN=NC(I)=C1 |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water. |

| Electronic Character |

Synthetic Pathways[5][6][7][8]

The synthesis of methyl 6-iodopyridazine-4-carboxylate is typically achieved via a halogen exchange (Finkelstein-type) reaction from its chloro-analog. Direct iodination of the pyridazine ring is kinetically difficult; thus, the chloro-intermediate serves as the critical gateway.

Protocol: Halogen Exchange from Methyl 6-chloropyridazine-4-carboxylate

Reaction Overview: The conversion utilizes hydriodic acid (HI) and sodium iodide (NaI) to displace the chloride. The reaction is driven by the higher nucleophilicity of iodide and the thermodynamic stability of the C-I bond in this specific heteroaromatic context.

Step-by-Step Methodology:

-

Reagents: Methyl 6-chloropyridazine-4-carboxylate (1.0 equiv), Sodium Iodide (NaI, 1.3–2.0 equiv), Hydriodic Acid (HI, 57% aq. solution).

-

Setup: Charge a round-bottom flask with the chloro-precursor and dissolve in HI (approx. 10 volumes). Add solid NaI.

-

Reaction: Heat the mixture to 40 °C for 16 hours. Note: Higher temperatures may promote ester hydrolysis.

-

Workup: Cool to room temperature. Carefully neutralize to pH 7 using saturated aqueous NaHCO₃.[1] (Caution: CO₂ evolution).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Yield: Typically 54–87% as a yellow solid.

Figure 1: Synthetic route converting the chloro-precursor to the iodo-target via acid-mediated halogen exchange.

Reactivity & Functionalization Profile

The utility of methyl 6-iodopyridazine-4-carboxylate lies in its divergent reactivity. The C-6 iodine is significantly more reactive toward oxidative addition than the corresponding chloride, enabling couplings that might otherwise fail or require harsh conditions on the chloro-analog.

A. Trifluoromethylation (Cu-Mediated)

The introduction of a -CF₃ group is a critical transformation for modulating lipophilicity (LogP) and metabolic stability.

-

Reagents: (1,10-Phenanthroline)(trifluoromethyl)copper(I) [(phen)CuCF3].

-

Conditions: DMF, Room Temperature, 16h.

-

Outcome: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate.[2]

-

Significance: This reaction proceeds in high yield (up to 99%) and provides a key pharmacophore for kinase inhibitors (e.g., Raf inhibitors).

B. Suzuki-Miyaura Coupling[10]

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Selectivity: Coupling occurs exclusively at C-6, leaving the C-4 ester intact for subsequent amide coupling.

C. Ester Hydrolysis[10][11][12]

-

Reagents: LiOH (aq), THF.

-

Precaution: The iodine is stable to mild basic hydrolysis, but harsh conditions (high heat, strong alkoxides) can lead to nucleophilic aromatic substitution (S

Ar) at C-6, replacing the iodine with -OH or -OR.

Figure 2: Divergent reactivity map showing key functionalizations at C-6 and C-4 positions.[6]

Medicinal Chemistry Applications

Scaffold Utility in Kinase Inhibition

The 6-substituted pyridazine-4-carboxylate motif is a bioisostere of the quinazoline core found in EGFR inhibitors. However, the pyridazine nitrogen arrangement offers distinct hydrogen-bonding vectors and solubility profiles.

-

Raf Kinase Inhibitors: Patents (e.g., WO2014151616) highlight the use of this scaffold to create biaryl amide inhibitors. The C-6 position typically anchors the "hinge-binding" motif or a hydrophobic tail, while the C-4 carboxylate is converted to an amide to interact with the "DFG-out" pocket.

-

MALT1 Inhibitors: Recent disclosures (e.g., WO2018226150) utilize the pyridazine core to inhibit MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a target for autoimmune diseases and lymphomas.

Case Study: LogP Optimization

Replacing a phenyl ring with a pyridazine ring generally lowers LogP (increasing water solubility). However, the ability to install a -CF₃ group at C-6 (via the iodo-intermediate) allows chemists to fine-tune this lipophilicity, balancing permeability with solubility.

Safety & Handling

-

Hazards: Like many halogenated heterocycles, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Stability: Store at 2–8°C under inert gas (Nitrogen/Argon). The C-I bond is light-sensitive; protect from prolonged exposure to light to prevent homolytic cleavage and degradation.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Synthesis & CAS Data: Cyclic compounds and methods of using same. WO2021134004A1. (2021). Link

-

Reactivity (Trifluoromethylation): Biaryl amide compounds as kinase inhibitors. WO2014151616A1. (2014). Link

-

MALT1 Inhibitors: Pyrazolopyrimidine as MALT-1 inhibitors. WO2018226150A1. (2018). Link

-

Commercial Availability: Methyl 6-iodopyridazine-4-carboxylate Product Page. Fluorochem. Link (Verified via search context).

Sources

- 1. WO2021134004A1 - Cyclic compounds and methods of using same - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CAS [chemicalbook.com]

- 4. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

6-iodopyridazine-4-carboxylic acid methyl ester molecular weight

An In-depth Technical Guide to 6-iodopyridazine-4-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of 6-iodopyridazine-4-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to present its core physicochemical properties, a robust proposed synthetic pathway, and an exploration of its potential applications. This guide is intended for researchers and professionals in drug discovery, offering foundational knowledge to enable further investigation and utilization of this and related pyridazine scaffolds.

Introduction: The Pyridazine-4-Carboxylic Acid Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The carboxylic acid and ester functionalities at the 4-position serve as critical handles for synthetic modification and can act as key interaction points with biological targets.

The introduction of a halogen, specifically iodine, at the 6-position, significantly enhances the synthetic versatility of the molecule. The carbon-iodine bond is amenable to a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments. This makes 6-iodopyridazine-4-carboxylic acid methyl ester a valuable, albeit currently under-documented, building block for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[2][3]

Physicochemical and Spectroscopic Properties

While experimental data for 6-iodopyridazine-4-carboxylic acid methyl ester is not available in public databases, its fundamental properties can be accurately calculated. These predicted characteristics are crucial for planning synthetic manipulations, purification, and analytical characterization.

Molecular Properties

A summary of the calculated molecular properties is presented in the table below. The molecular formula is C₆H₅IN₂O₂.

| Property | Value | Source |

| Molecular Weight | 264.02 g/mol | Calculated |

| Exact Mass | 263.9447 Da | Calculated |

| XLogP3 (Predicted) | 1.5 - 2.0 | Estimated based on analogs |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Topological Polar Surface Area | 51.5 Ų | Calculated |

Predicted Spectroscopic Data

The structural features of 6-iodopyridazine-4-carboxylic acid methyl ester suggest a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The pyridazine ring is expected to show two aromatic proton signals, likely appearing as doublets in the downfield region (δ 8.0-9.5 ppm). The methyl ester group will present as a sharp singlet at approximately δ 3.9-4.1 ppm.

-

¹³C NMR Spectroscopy: The spectrum will feature six distinct carbon signals. The carbonyl carbon of the ester will be the most deshielded, appearing around 160-165 ppm. The four aromatic carbons of the pyridazine ring will resonate in the 120-160 ppm range, with the carbon bearing the iodine atom showing a significantly lower chemical shift due to the heavy atom effect. The methyl carbon of the ester will appear upfield, around 52-55 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong C=O stretching band for the ester carbonyl at approximately 1720-1740 cm⁻¹, C-O stretching bands between 1100-1300 cm⁻¹, and characteristic C=N and C=C stretching frequencies for the aromatic pyridazine ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) in a high-resolution mass spectrum should be observed at m/z 263.9447. A prominent fragment would likely correspond to the loss of the methoxy group (-OCH₃) to form an acylium ion.

Proposed Synthesis Pathway

As 6-iodopyridazine-4-carboxylic acid methyl ester is not commercially available, a de novo synthesis is required. A reliable and efficient two-step pathway is proposed, starting from the known precursor, 6-chloropyridazine-4-carboxylic acid.[4] This strategy involves a halogen exchange reaction followed by a standard esterification.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Halogen Exchange (Aromatic Finkelstein Reaction)

Causality and Rationale: The conversion of an aryl chloride to an aryl iodide is a challenging transformation that typically does not proceed via a classic SNAr mechanism. However, a copper-catalyzed Finkelstein-type reaction provides a reliable method for this exchange.[5][6] Copper(I) iodide is used as the catalyst, and a ligand such as L-proline is often employed to stabilize the copper species and facilitate the reaction. Sodium iodide serves as the iodine source, and a high-boiling polar aprotic solvent like DMSO is used to ensure the solubility of the reagents and achieve the necessary reaction temperature.

Experimental Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyridazine-4-carboxylic acid (1.0 eq), sodium iodide (3.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate (10%) to quench any remaining iodine.

-

Acidify the mixture to pH 2-3 with 1 M HCl. The product, 6-iodopyridazine-4-carboxylic acid, should precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Fischer Esterification

Causality and Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the equilibrium towards the ester product, the alcohol (methanol in this case) is used in large excess, serving as both reactant and solvent. A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

-

Suspend the crude 6-iodopyridazine-4-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the final product, 6-iodopyridazine-4-carboxylic acid methyl ester.

Potential Applications in Drug Discovery and Research

While this specific molecule has not been explored in the literature, the pyridazine core is associated with a wide range of biological activities. Therefore, 6-iodopyridazine-4-carboxylic acid methyl ester represents a key starting point for the development of novel therapeutic agents.

Diagram of Potential Applications

Caption: Potential research applications of the target compound.

-

Oncology: Many pyridazinone-based compounds have been investigated as anticancer agents, with some showing potent inhibitory activity against kinases like VEGFR-2.[8] The title compound can be used in cross-coupling reactions to synthesize libraries of substituted pyridazines for screening against various cancer cell lines and oncogenic targets.

-

Anti-inflammatory Agents: Aminopyridazines have been identified as potent inhibitors of Prostaglandin E2 (PGE2) production, a key mediator of inflammation.[2][3] The ester group can be readily converted to an amide, allowing for the synthesis of analogs that could modulate inflammatory pathways.

-

Antimicrobial Research: The pyridazine nucleus is a component of several compounds with antibacterial and antifungal activity.[9] The synthetic accessibility and the ability to introduce diverse functional groups via the iodo-substituent make this a valuable platform for developing new antimicrobial agents to combat drug-resistant pathogens.

Conclusion

6-iodopyridazine-4-carboxylic acid methyl ester is a synthetically valuable building block that, despite being sparsely documented, holds considerable potential for advancing drug discovery programs. This guide provides a foundational understanding of its predicted properties and outlines a robust, logical synthetic strategy based on well-established chemical reactions. By leveraging the principles of halogen-exchange reactions and Fischer esterification, researchers can access this versatile scaffold. Its potential for elaboration into novel anticancer, anti-inflammatory, and antimicrobial agents makes it a compelling target for further investigation.

References

-

Jones, S., Lewis, N., O'farrell, C., & Wallbank, P. (1987). The Mono-Iodination of 3-Chloro-6-(2-Methoxybenzyl)-Pyridazine. Synthetic Communications, 17(16), 1907-1914. Available at: [Link]

-

Ibrahim, I. T., et al. (2010). Radioiodination of 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine via isotopic exchange reaction. Radiochimica Acta, 98(3), 167-173. Available at: [Link]

-

Jones, S., Lewis, N., O'farrell, C., & Wallbank, P. (2006). The Mono-Iodination of 3-Chloro-6-(2-Methoxybenzyl)-Pyridazine. Synthetic Communications, 17(16). Available at: [Link]

-

Firouzabadi, H., et al. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications. Available at: [Link]

- European Patent Office. (2015). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

-

Ghorbani-Vaghei, R., & Veisi, H. (2017). Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. Journal of the Iranian Chemical Society. Available at: [Link]

-

Eley, D. D., & Pooley, D. (1966). A pyridazine–iodine compound with semiconductor properties. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

-

Stanovnik, B., & Tišler, M. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. Available at: [Link]

-

Talley, J. J., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. Bioorganic & Medicinal Chemistry Letters, 23(2), 529-532. Available at: [Link]

-

Bräse, S., & Scherer, H. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Heterocycles, 79, 1. Available at: [Link]

-

Talley, J. J., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Pal, R., & Samanta, S. (2011). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. Available at: [Link]

-

Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy and Biotechnology, 7(1), 1-14. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8397. Available at: [Link]

-

IIT Kanpur. (n.d.). Finkelstein Reaction - SATHEE. Available at: [Link]

-

D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2341. Available at: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Available at: [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

-

Stilinović, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Molecules, 27(1), 297. Available at: [Link]

-

Science.gov. (n.d.). halogen exchange reaction: Topics. Available at: [Link]

-

ResearchGate. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Available at: [Link]

-

Chemiz. (2025). Sandmeyer Reaction. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Găină, A. M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5136. Available at: [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Singh, A., & Kumar, A. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5484477. Available at: [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of pyridazinones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

ACS Publications. (n.d.). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Shiksha Nation. (2026). Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Available at: [Link]

-

The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Available at: [Link]

-

El-Gohary, N. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126041, Ectoine. Available at: [Link]

-

Evano, G., & Theunissen, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5251245. Available at: [Link]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104213, 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. tomsheppard.info [tomsheppard.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity | MDPI [mdpi.com]

Beyond the SDS: Methyl 6-iodopyridazine-4-carboxylate Technical Guide

Topic: Methyl 6-iodopyridazine-4-carboxylate Safety & Handling Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

Methyl 6-iodopyridazine-4-carboxylate (CAS 1800399-42-1 ) is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., MALT1, Raf) and other bioactive small molecules. Distinguished by the high reactivity of its C–I bond, this scaffold serves as a superior electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) compared to its chloro-analog.

This guide transcends standard regulatory data, offering a field-tested protocol for the synthesis, handling, and application of this light-sensitive reagent. It addresses the specific stability challenges posed by the iodopyridazine core and outlines a self-validating workflow for its integration into drug development pipelines.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | Methyl 6-iodopyridazine-4-carboxylate | |

| CAS Number | 1800399-42-1 | |

| Molecular Formula | C₆H₅IN₂O₂ | |

| Molecular Weight | 264.02 g/mol | High atom economy for iodine exchange |

| Appearance | Yellow to orange solid | Color deepens upon iodine liberation (degradation) |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water/hexanes |

| Melting Point | Solid (Range varies by purity) | Typically >50°C; decomposes at high heat |

| Stability | Light and Moisture Sensitive | The C–I bond is labile; prone to photolytic cleavage |

Hazard Identification & Risk Assessment

While regulatory SDS documents classify this compound under generic irritant categories, the specific chemical behavior of iodinated pyridazines warrants a more nuanced risk assessment.

GHS Classification

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Technical Hazard Analysis

-

Iodine Liberation: Upon exposure to light or acidic moisture, the compound may degrade to release free iodine (

), which is corrosive and a strong oxidizer. A darkening color (from yellow to brown) indicates this decomposition. -

Sensitization Potential: Halogenated heterocycles are potential skin sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Runaway Potential: In metal-catalyzed cross-couplings, the high reactivity of the C–I bond can lead to rapid exotherms. Reaction calorimetry is recommended for scale-up >10g.

Strategic Handling & Storage Protocols

Standard "Store in a cool, dry place" advice is insufficient for maintaining the purity of this reagent.

Storage Architecture

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

-

Light Protection: Amber vials wrapped in aluminum foil are mandatory . Even brief exposure to UV/fluorescent light can initiate homolytic cleavage of the C–I bond.

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (which hydrolyzes the ester).

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions, as transesterification or nucleophilic attack at the iodine position can occur over time.

-

Visual Validation: Before use, inspect the solid.

-

Bright Yellow: High Purity (>98%).[1]

-

Brown/Sticky: Significant degradation (

release). Purify immediately.

-

Synthesis & Application Workflow

A. Synthesis Protocol: Halogen Exchange (Finkelstein-Type)

Context: Direct iodination of the pyridazine ring is difficult. The most robust route involves converting Methyl 6-chloropyridazine-4-carboxylate (CAS 1093860-48-1) to the iodo-derivative using a modified Finkelstein reaction promoted by acid.

Reagents:

-

Methyl 6-chloropyridazine-4-carboxylate (1.0 equiv)

-

Sodium Iodide (NaI) (2.0–5.0 equiv)

-

Hydriodic Acid (HI) or HCl (catalytic/solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 6-chloropyridazine-4-carboxylate in a chemically resistant vessel using concentrated HI (57%) or a mixture of NaI in acetone/acid.

-

Reaction: Heat the mixture to 40°C for 16 hours. Note: Higher temperatures may hydrolyze the ester.

-

Quench: Pour the reaction mixture into ice water.

-

Extraction: Extract with Ethyl Acetate (EtOAc).

-

Scavenging (Critical Step): Wash the organic layer with saturated aqueous Sodium Thiosulfate (

) .-

Why? This reduces any free iodine (

) generated during the reaction back to iodide (

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.

B. Application: Palladium-Catalyzed Cross-Coupling

The 6-iodo position is significantly more reactive than the 6-chloro analog, allowing for coupling at lower temperatures, which preserves the sensitive methyl ester group.

Standard Suzuki Conditions:

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1)

-

Temp: 60–80°C (vs. 100°C+ required for the chloro-analog)

Visualization: Decision & Synthesis Logic

Figure 1: Synthesis and Quality Control Workflow for Methyl 6-iodopyridazine-4-carboxylate.

Emergency Response Protocols

Self-Validating Safety Loop:

-

Spill: If spilled, do not just wipe. Apply Sodium Thiosulfate solution immediately.

-

Validation: The spill area should turn from brown/yellow to colorless, confirming neutralization of active iodine.

-

-

Eye Contact: Rinse for 15 minutes.

-

Validation: pH test the eye runoff to ensure all acidic residues (from potential hydrolysis) are cleared.

-

-

Fire: Use Dry Chemical or

. Avoid water jets if possible to prevent hydrolysis of the ester into the corresponding acid, which may alter runoff toxicity.

References

-

Synthesis via Halogen Exchange

- Patent: "Pyrazolopyrimidine as MALT1 Inhibitors." WO/2018/226150. (Describes conversion of chloro-analog to iodo-analog using NaI/HI).

-

Application in Trifluoromethylation

- Patent: "Biaryl amide compounds as kinase inhibitors." WO/2014/151616.

-

Chemical Identity & Registry

Sources

Strategic Deployment of Pyridazine-4-Carboxylates in Medicinal Chemistry

Executive Summary: The Diazine Advantage

In the landscape of modern drug discovery, the "Magic Methyl" effect is well-known, but the "Strategic Nitrogen" insertion—specifically the transition from pyridine to pyridazine (1,2-diazine)—offers a more profound alteration of physicochemical space.

Pyridazine-4-carboxylate building blocks represent a high-value tactical resource. Unlike the 3-position (ortho to nitrogen), the 4-position offers a vector that mimics the meta-substitution of a phenyl ring but with radically different electronic properties. This guide explores the utility of these building blocks, focusing on their ability to lower lipophilicity (logP), increase aqueous solubility, and introduce unique hydrogen bond acceptor motifs without the metabolic liability often associated with hydrazine moieties.

Physicochemical Profiling & Bioisosterism[1]

The decision to deploy a pyridazine-4-carboxylate is rarely random; it is a calculated move to correct specific ADME liabilities in a lead series.

Comparative Properties Table

The following table contrasts the pyridazine core with its carbon and mono-nitrogen analogs. Note the dramatic spike in dipole moment, which drives solubility and specific electrostatic interactions.

| Property | Benzene | Pyridine | Pyridazine (1,2-diazine) | Impact on Drug Design |

| Dipole Moment (D) | 0.0 | ~2.2 | ~3.95 | High dipole enhances solubility and creates strong electrostatic anchors. |

| LogP (Octanol/Water) | 2.13 | 0.65 | -0.72 | Significant reduction in lipophilicity; lowers metabolic clearance risk. |

| H-Bond Acceptors | 0 | 1 | 2 | The "Lone Pair Repulsion" (alpha-effect) makes these nitrogens unique acceptors. |

| pKa (Conjugate Acid) | - | 5.2 | 2.3 | Much less basic than pyridine; remains neutral at physiological pH. |

| Boiling Point (°C) | 80 | 115 | 207 | High intermolecular forces/stacking; indicates strong π-π interaction potential. |

Visualizing the Bioisosteric Shift

The diagram below illustrates the logical progression from a phenyl ring to a pyridazine-4-carboxylate, highlighting the "Vector 4" advantage.

Caption: Logical progression of scaffold hopping. The 4-carboxylate position (Vector 4) allows extension into new chemical space while the core reduces global lipophilicity.

Synthetic Architecture: The IEDDA Approach

While radical functionalization (Minisci type) exists, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is the "Gold Standard" for constructing highly substituted pyridazine-4-carboxylates with precision. This method avoids the harsh conditions of hydrazine condensation and allows for the introduction of sensitive functionalities.

The Mechanism

The reaction involves an electron-deficient 1,2,4,5-tetrazine (the diene) reacting with an electron-rich dienophile (e.g., enol ether, enamine, or strained alkyne). The immediate intermediate expels nitrogen gas (

Caption: The IEDDA synthetic pathway. The expulsion of nitrogen gas renders the step irreversible, ensuring high yields of the pyridazine core.

Experimental Protocol: Synthesis of Ethyl Pyridazine-4-carboxylate

This protocol describes the synthesis of a functionalized pyridazine building block using a 1,2,4,5-tetrazine precursor.[1][2][3] This method is preferred over condensation for its regioselectivity.

Reagents & Equipment

-

Precursor: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Commercial or synthesized via Boger method).

-

Dienophile: Ethyl vinyl ether (acting as the acetylene equivalent after elimination).

-

Solvent: 1,4-Dioxane (Anhydrous).

-

Monitoring: LC-MS (ESI+), TLC (50% EtOAc/Hexanes).

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv, 5.0 mmol) in anhydrous 1,4-Dioxane (25 mL). The solution will be a deep red/cherry color.

-

Why: Dioxane allows for higher reflux temperatures needed for the elimination step compared to DCM or THF.

-

-

Addition of Dienophile:

-

Add Ethyl vinyl ether (5.0 equiv, 25.0 mmol) via syringe.

-

Note: Excess dienophile is used to prevent side reactions and ensure the tetrazine is fully consumed.

-

-

Thermal Activation (IEDDA + Elimination):

-

Heat the mixture to 90°C under an inert atmosphere (

or Ar). -

Observation: The deep red color will gradually fade to yellow/orange over 2-4 hours. This color loss indicates the consumption of the tetrazine chromophore and the release of

gas.

-

-

Workup & Purification:

-

Cool the reaction to room temperature.[1]

-

Concentrate the mixture in vacuo to remove solvent and excess ethyl vinyl ether.

-

Self-Validating Step: Check crude NMR. The presence of aromatic protons in the 9.0-9.5 ppm region confirms the pyridazine ring formation.

-

Purify via Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

-

-

Yield & Characterization:

-

Isolate the Ethyl pyridazine-4-carboxylate as a pale yellow solid/oil.

-

Target Yield: 75-85%.

-

Downstream Functionalization (Amidation)

Once the ester building block is in hand, hydrolysis (LiOH/THF/H2O) followed by amide coupling is the standard workflow.

-

Coupling Agent of Choice: HATU or T3P.

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF or DMAc.

-

Tip: Pyridazine nitrogens are weakly basic (pKa ~2.3) and do not typically interfere with coupling agents, unlike more basic pyridines which can form N-acyl salts.

Applications & Case Studies

The pyridazine-4-carboxylate motif is not merely a linker; it is a bioactive modulator.

Case Study: PDE4 Inhibitors

In the development of Phosphodiesterase-4 (PDE4) inhibitors for inflammation, replacing a catechol or pyridine ring with a pyridazine-4-carboxylate derivative has been shown to:

-

Reduce emetic potential: A common side effect of PDE4 inhibitors.

-

Improve metabolic stability: The diazine ring is resistant to oxidative metabolism compared to phenyl rings.

Case Study: GABA-A Receptor Ligands

Substituted pyridazine-4-carboxylates serve as bioisosteres for the carboxylate moiety in GABA analogs (e.g., Gabazine derivatives). The rigid geometry of the ring orients the carbonyl oxygen in a precise vector for receptor binding, while the ring nitrogens engage in secondary water-mediated bridging interactions.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Diazines).

-

Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes. Scope and applications". Chemical Reviews, 86(5), 781-793. Link

-

Chamberlain, P. H., et al. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery". Journal of Medicinal Chemistry. Link

-

Patel, M., et al. (2018). "Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA". Organic Letters. Link

-

SciFinder/Reaxys Data (2024). Physicochemical properties of 1,2-diazine vs pyridine. Retrieved from or similar databases.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 6-iodopyridazine-4-carboxylate

Executive Summary

This application note details the method development and optimization for the Suzuki-Miyaura cross-coupling of Methyl 6-iodopyridazine-4-carboxylate . This substrate presents a unique dichotomy in reactivity: the C6-iodine offers exceptional susceptibility to oxidative addition, while the C4-methyl ester and N1/N2 nitrogens introduce significant sensitivity to hydrolysis and catalyst poisoning.

This guide moves beyond standard "cookbook" chemistry, offering a mechanistic rationale for ligand selection, base screening, and hydrolytic mitigation. Two distinct protocols are provided: Method A (Robust) for standard boronic acids, and Method B (Anhydrous) for base-sensitive substrates.

Substrate Analysis & Reactivity Profile[1]

The "Pyridazine Paradox"

Methyl 6-iodopyridazine-4-carboxylate is a

-

High Electrophilicity (C6 Position): The iodine atom at C6 is activated by the adjacent nitrogen (N1) and the electron-withdrawing ester at C4. This makes the C-I bond weaker and more reactive toward Pd(0) than comparable phenyl iodides [1].

-

Catalyst Sequestration (N1/N2): The pyridazine nitrogens are "hard" Lewis bases that can displace "soft" phosphine ligands on the Palladium center, forming unreactive

species (Catalyst Arrest). -

Ester Labillity (C4): The electron-poor ring renders the methyl ester highly susceptible to saponification (

mechanism) by hydroxide ions, a common byproduct in aqueous Suzuki conditions.

Structural Visualization

The following diagram illustrates the competing reactive sites on the substrate.

Figure 1: Reactivity map of the starting material highlighting activation and risk zones.

Critical Optimization Parameters

Catalyst & Ligand Selection

Standard catalysts like

-

Recommendation:

or -

Rationale: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle that enforces reductive elimination and resists displacement by the pyridazine nitrogens. XPhos is bulky and electron-rich, facilitating oxidative addition while sterically preventing N-coordination [2].

Base & Solvent Systems

The choice of base is the single most critical variable to prevent ester hydrolysis.

| Parameter | Standard (Avoid) | Optimized (Recommended) | Mechanistic Reason |

| Base | NaOH, KOH, | Strong bases/hydroxide rapidly hydrolyze the electron-deficient ester. Mild, non-nucleophilic bases are essential. | |

| Solvent | MeOH, EtOH, Water | 1,4-Dioxane, Toluene, DMF | Protic solvents accelerate transesterification or hydrolysis. Anhydrous aprotic solvents protect the C4-ester. |

| Additives | None | Ag2O or CuI (Optional) | In extreme cases, silver salts can facilitate halide abstraction if oxidative addition is sluggish (rare for Iodides). |

Experimental Protocols

Method A: The "Robust" Protocol (Dioxane/Water)

Best for: Boronic acids with good stability; situations where slight hydrolysis is manageable.

Reagents:

-

Methyl 6-iodopyridazine-4-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (9:1 v/v)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridazine substrate (264 mg, 1.0 mmol), boronic acid (1.2 mmol),

(424 mg, 2.0 mmol), and Pd catalyst (41 mg, 0.05 mmol). -

Purge: Seal the vial with a septum. Evacuate and backfill with Argon (

) to remove oxygen (Oxygen causes homocoupling and catalyst deactivation). -

Solvate: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

React: Heat the mixture to 80°C for 4–6 hours. Note: Iodides react fast; monitor by TLC/LCMS after 2 hours to minimize thermal exposure.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Method B: The "Anhydrous" Protocol (High Sensitivity)

Best for: Preserving the methyl ester; avoiding all hydrolysis.

Reagents:

-

Methyl 6-iodopyridazine-4-carboxylate (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.3 equiv)

-

(2.5 mol%) + XPhos (5 mol%) OR

- (anhydrous, micronized) (2.5 equiv)

-

Solvent: Anhydrous Toluene or DMF

Procedure:

-

Dry: Flame-dry the glassware under vacuum.

-

Charge: Add substrate, boronate, base, and catalyst precursors in a glovebox or under rapid Argon flow.

-

Solvate: Add anhydrous Toluene (0.2 M concentration).

-

React: Heat to 90-100°C . The lack of water slows the transmetallation step slightly, requiring higher heat, but the ester remains chemically inert.

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts before aqueous workup.

Mechanistic Workflow & Troubleshooting

The following flowchart guides the decision-making process during the reaction setup and monitoring.

Figure 2: Decision tree for protocol selection and troubleshooting common failure modes.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material (SM) Intact | Catalyst poisoning by Pyridazine N. | Switch to XPhos or SPhos ligands; increase catalyst loading to 10 mol%. |

| Hydrolyzed Product (Acid) | Base is too strong or water content high. | Use Method B (Anhydrous); switch base to |

| Homocoupling (Biaryl) | Oxygen in system. | Improve degassing (sparge with Ar for 15 min); ensure Boronic Acid is added in slight excess (1.3 eq). |

| Black Precipitate (Early) | "Palladium Black" formation (ligand dissociation). | Ligand is labile. Switch from |

References

-

BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from 2

-

MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. Retrieved from 3

-

NIH PubChem. (2025). Methyl pyridazine-4-carboxylate Compound Summary. Retrieved from 4

-

Nobel Prize. (2010).[5] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 6

-

Sigma-Aldrich. (2025). Product Specification: Methyl pyridazine-4-carboxylate. Retrieved from

Sources

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

Synthesis of kinase inhibitors using Methyl 6-iodopyridazine-4-carboxylate

Application Note: Strategic Utilization of Methyl 6-iodopyridazine-4-carboxylate in Kinase Inhibitor Design

Abstract

This application note details the synthetic utility of Methyl 6-iodopyridazine-4-carboxylate as a bifunctional linchpin in the discovery of ATP-competitive kinase inhibitors. Due to its unique substitution pattern, this scaffold allows for the independent and sequential elaboration of the "hinge-binding" and "solvent-front" vectors essential for high-affinity kinase inhibition. We provide validated protocols for Palladium-catalyzed cross-coupling at the C6 position and subsequent amidation at the C4 position, supported by structural activity relationship (SAR) logic and troubleshooting guides for medicinal chemists.

Strategic Overview: The Bifunctional Linchpin

In the context of kinase drug discovery, the pyridazine ring serves as a bioisostere of the phenyl or pyridine rings often found in Type I and Type II inhibitors. The Methyl 6-iodopyridazine-4-carboxylate offers two distinct orthogonal handles:

-

C6-Iodine (The Hinge Vector): The iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). In many kinase binding models, the group attached here interacts directly with the ATP-binding hinge region (e.g., the "gatekeeper" residue).

-

C4-Carboxylate (The Solvent Vector): The ester functionality is positioned to project substituents into the solvent-exposed region. This is the ideal vector for solubilizing groups (e.g., morpholines, piperazines) that improve pharmacokinetic (PK) properties without disrupting the primary binding mode.

Visualizing the Synthetic Strategy

Figure 1: The standard "C6-First" synthetic workflow allows for the installation of the hydrophobic hinge-binder before elaborating the solvent-exposed tail.

Validated Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To install the aromatic hinge-binding moiety while preserving the ester.

Mechanism & Rationale: The C6-position of pyridazine is electron-deficient, facilitating oxidative addition of the Palladium(0) species. The iodine leaving group is superior to bromine or chlorine, allowing for milder conditions that minimize ester hydrolysis or transesterification side reactions.

Reagents:

-

Substrate: Methyl 6-iodopyridazine-4-carboxylate (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Note: This bidentate ligand prevents β-hydride elimination and is robust against air.

-

-

Base: Cs₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a microwave vial or round-bottom flask, combine the iodopyridazine, boronic acid, and base.

-

Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂. Seal the vessel immediately.

-

Reaction: Heat to 80°C for 2–4 hours (or 100°C for 30 mins in microwave).

-

Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. The starting iodide should disappear rapidly.

-

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. Pyridazines are polar; a gradient of 0–80% EtOAc in Hexanes is typically required.

Data Summary: Common Coupling Partners

| Coupling Partner (Ar-B(OH)₂) | Target Kinase Class | Expected Yield | Notes |

| Phenyl / Substituted Phenyl | p38 / JNK | 85-95% | Very robust. |

| Indazole / Indole | VEGFR / CDK | 60-75% | Protect indole NH (e.g., Boc/THP) if using strong bases. |

| Pyridine / Pyrimidine | PI3K / mTOR | 50-70% | May require SPhos or XPhos ligands if sterically hindered. |

Protocol B: C4-Elaboration (Hydrolysis & Amidation)

Objective: To convert the methyl ester into a solubilizing amide "tail."

Step 1: Saponification

-

Dissolve the Intermediate A (from Protocol A) in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 equiv).

-

Stir at Room Temperature (RT) for 1–2 hours.

-

Caution: Avoid heating if the C6-aryl group contains sensitive halides.

-

-

Acidification: Carefully acidify to pH ~3-4 with 1N HCl. The carboxylic acid often precipitates. Filter and dry.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid (1.0 equiv) in dry DMF or DMA.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid (formation of the OAt ester).

-

Add the Amine (e.g., N-methylpiperazine, Morpholine) (1.1 equiv).

-

Stir at RT for 2–12 hours.

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts) and brine.

Scientific Rationale: The Kinase Binding Mode

Understanding why we synthesize the molecule this way is as important as how. The resulting molecule typically binds in the ATP pocket as follows:

Figure 2: Schematic representation of the pharmacophore. The C6-group anchors the molecule, while the C4-tail modulates physicochemical properties.

Troubleshooting & Expert Insights

Issue 1: De-iodination (Reduction of Starting Material)

-

Symptom:[2][3] Recovery of Methyl pyridazine-4-carboxylate (loss of Iodine) during Suzuki coupling.

-

Cause: "Dehalogenation" is a common side reaction with Pd catalysts in the presence of alcohols or hydride sources.

-

Solution: Switch solvent from Ethanol/Water to Dioxane/Water or Toluene/Water . Ensure the phosphine ligand is fresh (oxidized ligands can promote reduction).

Issue 2: Low Yield in Amidation

-

Cause: Pyridazine-4-carboxylic acids are zwitterionic and can be difficult to dissolve in DCM or THF.

-

Solution: Use DMF or NMP as the solvent. If HATU fails, try converting the acid to the acid chloride using Thionyl Chloride (SOCl₂) (reflux, 1h) followed by addition of the amine. Note: The pyridazine nitrogen is not basic enough to require protection during acid chloride formation.

Issue 3: Regioselectivity in SAR

-

Insight: If you need to introduce substituents at the C3 or C5 positions, this must be done before the formation of the pyridazine ring or via radical C-H activation, which is significantly more challenging. The Methyl 6-iodopyridazine-4-carboxylate scaffold is specifically optimized for 4,6-disubstitution patterns.

References

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General principles of scaffold selection).

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Boger, D. L., et al. (2009). Discovery of a Potent, Selective, and Efficacious Class of Pyridazine-Based Inhibitors of p38 MAPK. Journal of Medicinal Chemistry, 52(18), 5703–5711. Link

-

Li, J. J. (2014).[4] Name Reactions in Heterocyclic Chemistry II. Wiley.[3] (Specifics on Pyridazine reactivity).

-

Sigma-Aldrich/Merck. (2024). Product Specification: Methyl 6-iodopyridazine-4-carboxylate. Link (For physical property verification).

Sources

Palladium-catalyzed cross-coupling of 6-iodopyridazines

Application Note: High-Fidelity Cross-Coupling Strategies for 6-Iodopyridazines

Executive Summary

Pyridazine scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines in kinase inhibitors and GPCR ligands. The 6-iodopyridazine motif offers exceptional electrophilicity for Palladium-catalyzed cross-coupling (PCCC) reactions. However, this high reactivity comes with a penalty: significant instability, susceptibility to dehalogenation, and catalyst poisoning via the proximal diazine nitrogens. This guide provides a validated technical framework for navigating the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this sensitive substrate, moving beyond generic "add-and-stir" protocols to mechanistic-based problem solving.

Part 1: The Substrate Profile

Why 6-Iodopyridazines? Unlike their chloropyridazine counterparts, 6-iodopyridazines possess a weak C–I bond ($ \approx 50-60 $ kcal/mol) attached to an electron-deficient ring. This results in rapid oxidative addition (OA) to Pd(0), often occurring at room temperature.

The Stability Paradox: While OA is fast, the resulting Pd(II) intermediate is prone to:

-

Protodehalogenation: In the presence of reducing agents (alcohols, amines) or hydride sources, the iodine is replaced by hydrogen.

-

Coordination Inhibition: The N1/N2 nitrogens can bind to the metal center, displacing phosphine ligands and arresting the catalytic cycle (the "Pyridazine Trap").

Reactivity Hierarchy:

Part 2: Critical Reaction Parameters

Ligand Selection Strategy

The choice of ligand dictates the stability of the Pd-Pyridazine complex.

| Ligand Class | Example | Utility for 6-Iodopyridazine | Mechanism of Action |

| Bidentate | dppf | Standard | Large bite angle prevents formation of stable Pd-dimers; resists displacement by pyridazine nitrogen. |

| Biaryl Phosphines | XPhos / SPhos | High Performance | Bulky substituents facilitate reductive elimination (RE) in sterically crowded systems. |

| Bis-phosphines | Xantphos | C-N Coupling | Wide bite angle forces the metal center into a geometry favoring amine coordination. |

The Base Effect

-

Aqueous Carbonates (

): Standard for Suzuki, but can hydrolyze the iodo-group to a pyridazinone if the reaction stalls. -

Anhydrous Phosphates (

): Mandatory for sensitive substrates to prevent hydrolysis. -

Weak Organic Bases (

, KOAc): Preferred to minimize base-mediated decomposition of the electron-deficient ring.

Part 3: Application I - C-C Bond Formation (Suzuki-Miyaura)

Challenge: Hydrolysis of the iodine and homocoupling of the boronic acid. Solution: Use a high-activity catalyst system at lower temperatures to outcompete side reactions.

Protocol A: The "Robust" Method (Standard)

Best for: Stable aryl boronic acids and simple 6-iodopyridazines.

-

Charge Vessel: To a reaction vial, add 6-iodopyridazine (1.0 equiv), Arylboronic acid (1.2 equiv), and

(3-5 mol%). -

Solvent System: Add 1,4-Dioxane (0.2 M concentration).

-

Base Addition: Add 2.0 equiv of

(aq). -

Degas: Sparge with Argon for 5 minutes. (Do not skip: Oxygen promotes homocoupling).

-

Reaction: Heat to 60°C (not reflux) for 2–4 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the M+H (Iodo pattern) and emergence of the product.

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

.[1]

Protocol B: The "Difficult" Method (Steric Bulk/Unstable)

Best for: Heteroaryl boronates or when protodehalogenation is observed.

-

Catalyst Pre-formation: In a separate vial, mix

(5 mol%) and XPhos (10 mol%) in Toluene/Water (10:1). Stir 5 mins under Argon. -

Substrate Addition: Add 6-iodopyridazine (1.0 equiv) and Boronic ester (1.5 equiv).

-

Base: Add

(3.0 equiv, solid, anhydrous) . -

Reaction: Heat at 80°C. The anhydrous/solid base conditions prevent hydrolysis of the sensitive C-I bond.

Part 4: Application II - C-N Bond Formation (Buchwald-Hartwig)[2][3]

Challenge: The pyridazine nitrogens compete with the amine substrate for the Pd center. Solution: Use BrettPhos or Xantphos to create a steric wall that excludes the pyridazine nitrogens but admits the amine.

Protocol C: Amination of 6-Iodopyridazines

-

Preparation: Flame-dry a reaction tube and cool under Argon.

-

Reagents: Add

(2 mol%) and Xantphos (4 mol%). Add 1,4-Dioxane (anhydrous) and stir at RT for 10 mins to form the active catalyst. -

Substrates: Add 6-iodopyridazine (1.0 equiv) and Amine (1.2 equiv).

-

Base: Add

(2.0 equiv). Avoid NaOtBu if the substrate has esters or other base-sensitive groups. -

Execution: Heat to 90°C for 4–12 hours.

-

Note: If conversion is low, switch ligand to BrettPhos (specifically for primary amines) and raise temp to 100°C.

Part 5: Application III - Sonogashira Coupling

Challenge: Copper (CuI) often coordinates to the pyridazine nitrogens, killing the reaction or causing Glaser homocoupling. Solution: Copper-Free conditions or "Slow-Release" Copper.

Protocol D: Copper-Free Sonogashira

-

Catalyst: Use

(5 mol%). -

Solvent/Base: Use pure Triethylamine (TEA) or a DMF/TEA (1:1) mixture.

-

Substrate: Add 6-iodopyridazine (1.0 equiv) and Terminal Alkyne (1.5 equiv).

-

Conditions: Heat to 70°C.

-

Why this works: The high reactivity of the 6-iodo position allows the reaction to proceed without the Copper co-catalyst, avoiding the coordination trap.

Part 6: Visualizing the Workflow

Figure 1: Reaction Decision Matrix

Caption: Decision tree for selecting optimal catalytic conditions based on coupling partner and substrate stability.

Part 7: Troubleshooting Matrix (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Starting Material (SM) remains, no product. | Catalyst poisoning by Pyridazine N. | Switch to bidentate ligands (dppf, Xantphos) or increase catalyst loading to 10%. |

| De-iodinated Pyridazine (M-126) observed. | Hydride source present (often from solvent or excessive heat). | Use anhydrous solvents (Dioxane instead of alcohols). Lower temp. Ensure Argon sparge is thorough. |

| Hydrolyzed SM (Pyridazinone) formed. | Hydroxide attack on activated ring. | CRITICAL: Switch from aqueous bases ( |

| Homocoupling of Boronic Acid. | Oxygen present or slow Oxidative Addition. | Re-degas solvents. Add the boronic acid slowly (syringe pump) to keep concentration low relative to the halide. |

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[2][3][4] Retrieved from [Link]

-

ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methyl 6-iodopyridazine-4-carboxylate as a Key Intermediate for the Synthesis of Novel MALT1 Inhibitors

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 6-iodopyridazine-4-carboxylate as a pivotal intermediate in the synthesis of potent and selective MALT1 inhibitors. We delve into the critical role of MALT1 in immunology and oncology, outline a detailed synthetic protocol for elaborating the intermediate into a final inhibitor, and provide robust methods for its purification, characterization, and biological evaluation.

Introduction: MALT1 as a High-Value Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique human paracaspase that functions as a central mediator in the activation of immune cells.[1][2] It plays a dual role as both a scaffold protein and a protease.[1][3] Upon antigen receptor stimulation in lymphocytes, MALT1 forms a crucial signaling complex with CARD11 and BCL10, known as the CBM complex.[4][5][6] This complex is essential for activating downstream signaling pathways, most notably the canonical nuclear factor-kappa B (NF-κB) pathway, which is critical for lymphocyte activation, proliferation, and survival.[1][7]

Aberrant, constitutive MALT1 activity is a hallmark of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), making it an attractive therapeutic target.[7][8][9] By inhibiting the proteolytic activity of MALT1, it is possible to suppress the pro-survival NF-κB signaling that these cancer cells depend on.[2][7] Furthermore, MALT1's role in the broader immune response suggests that its inhibitors could be valuable in treating various autoimmune and inflammatory diseases.[2][10] Consequently, the development of small molecule MALT1 inhibitors is an area of intense pharmaceutical research, with several candidates advancing into clinical trials.[3][11]

The pyridazine scaffold is a versatile core structure in medicinal chemistry. Methyl 6-iodopyridazine-4-carboxylate, in particular, serves as an ideal starting point for inhibitor synthesis. The iodide group provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse molecular fragments to explore the inhibitor's structure-activity relationship (SAR). The methyl ester at the 4-position offers another site for modification, such as conversion to amides, to further optimize potency, selectivity, and pharmacokinetic properties.

The MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade following B-cell receptor (BCR) activation. Inhibition of MALT1's proteolytic activity is a key strategy to disrupt this oncogenic pathway in dependent lymphomas.

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.

Experimental Protocols

This section details the synthesis of a hypothetical MALT1 inhibitor, (Compound X) , via a Suzuki coupling reaction, followed by purification, characterization, and biological testing.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from synthesis to biological validation.

Caption: Experimental workflow from synthesis to validation.

Protocol 1: Synthesis of MALT1 Inhibitor (Compound X) via Suzuki Coupling

Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction in medicinal chemistry. Its tolerance of a broad range of functional groups makes it ideal for late-stage diversification of complex molecules. Here, we couple the aryl iodide intermediate with a commercially available boronic acid.

Materials:

-

Methyl 6-iodopyridazine-4-carboxylate

-

(4-(Trifluoromethyl)phenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-iodopyridazine-4-carboxylate (1.0 eq), (4-(Trifluoromethyl)phenyl)boronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

-

Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

-

Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

| Component | Molar Eq. | Purpose |

| Methyl 6-iodopyridazine-4-carboxylate | 1.0 | Key intermediate, electrophile |

| (4-(CF₃)phenyl)boronic acid | 1.2 | Nucleophilic coupling partner |

| Pd(dppf)Cl₂ | 0.05 | Catalyst for the cross-coupling reaction |

| K₂CO₃ | 3.0 | Base required for the transmetalation step in the catalytic cycle |

| 1,4-Dioxane / H₂O (4:1) | - | Solvent system to facilitate dissolution of all reactants |

| Inert Atmosphere (Ar/N₂) | - | Prevents oxidative degradation of the palladium catalyst, ensuring high reaction yield and purity |

Protocol 2: Purification by Flash Column Chromatography

Rationale: Flash chromatography is a standard and efficient method for purifying reaction mixtures based on the differential partitioning of components between a stationary phase (silica) and a mobile phase.

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane).

-

Load the adsorbed crude product onto the top of the column.

-